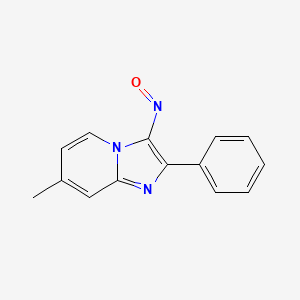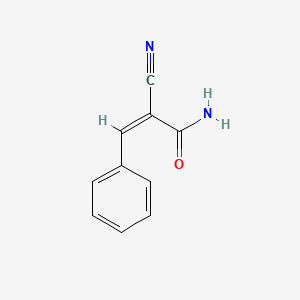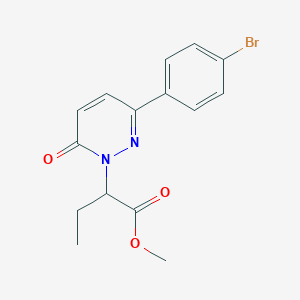
methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-(4-bromophényl)-6-oxo-1(6H)-pyridazinyl)butanoate de méthyle est un composé organique complexe qui comporte un cycle pyridazine substitué par un groupe bromophényle et un ester butanoate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-(4-bromophényl)-6-oxo-1(6H)-pyridazinyl)butanoate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la formation initiale du cycle pyridazine, suivie de l'introduction du groupe bromophényle par substitution aromatique électrophile. L'étape finale consiste en une estérification pour introduire le groupe butanoate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-(4-bromophényl)-6-oxo-1(6H)-pyridazinyl)butanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d'oxygène ou pour convertir les doubles liaisons en simples liaisons.
Substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 2-(3-(4-bromophényl)-6-oxo-1(6H)-pyridazinyl)butanoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Il peut être utilisé dans la production de matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-(3-(4-bromophényl)-6-oxo-1(6H)-pyridazinyl)butanoate de méthyle implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe bromophényle peut participer à des interactions π-π, tandis que le cycle pyridazine peut former des liaisons hydrogène avec des molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à des effets biologiques spécifiques.
Applications De Recherche Scientifique
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the pyridazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Propionate de méthyle 3-(4-bromophényl) : Structure similaire mais sans le cycle pyridazine.
2-bromo-3-(4-bromo-phényl)propionate de méthyle : Contient un atome de brome supplémentaire mais n'a pas le cycle pyridazine.
Unicité
Le 2-(3-(4-bromophényl)-6-oxo-1(6H)-pyridazinyl)butanoate de méthyle est unique en raison de la présence à la fois du groupe bromophényle et du cycle pyridazine, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette combinaison permet des applications et des interactions diverses qui ne sont pas possibles avec des composés plus simples.
Propriétés
Numéro CAS |
853333-96-7 |
|---|---|
Formule moléculaire |
C15H15BrN2O3 |
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
methyl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]butanoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-13(15(20)21-2)18-14(19)9-8-12(17-18)10-4-6-11(16)7-5-10/h4-9,13H,3H2,1-2H3 |
Clé InChI |
OSPXNJAPTXHQOK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940613.png)
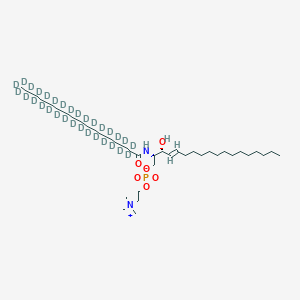

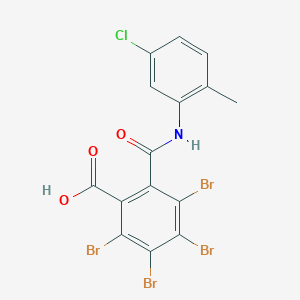

![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)

